molecular formula C18H26O12 B2851068 4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid CAS No. 116112-80-2

4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid

Cat. No.: B2851068
CAS No.: 116112-80-2
M. Wt: 434.394
InChI Key: YWFYYAPQJAVDIL-PLLDYVMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound is a derivative of galactose, a monosaccharide sugar, and is extensively modified with acetyl groups. It plays a significant role in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid typically involves multiple steps The starting material is often beta-D-galactopyranose, which undergoes acetylation to introduce acetyl groups at the 2, 3, 4, and 6 positions

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or aldehydes.

  • Substitution: Substitution reactions can lead to the formation of azides or halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It serves as a glycosyl donor in glycosylation reactions, which are crucial in the construction of glycoconjugates.

Biology: In biological research, it is used to study carbohydrate metabolism and glycosylation processes. It can also be employed as a probe to investigate the interactions between carbohydrates and proteins.

Medicine: The compound has potential applications in drug development, particularly in the design of glycomimetics, which are molecules that mimic the structure and function of carbohydrates. These glycomimetics can be used to target specific biological pathways and treat diseases.

Industry: In the food and pharmaceutical industries, this compound is used as an intermediate in the production of various products. Its ability to form stable glycosidic bonds makes it valuable in the formulation of drugs and food additives.

Mechanism of Action

The mechanism by which 4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid exerts its effects involves its interaction with specific molecular targets. The acetyl groups on the galactose moiety can influence the binding affinity and specificity of the compound to enzymes and receptors. The butanoic acid chain can also play a role in the compound's ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide: This compound is structurally similar but differs in the configuration of the glycosidic bond.

  • Lactose octaacetate: Another derivative of lactose with acetyl groups, used in different applications.

Uniqueness: 4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid is unique in its combination of a galactose derivative with a butanoic acid chain. This combination provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O12/c1-9(19)26-8-13-15(27-10(2)20)16(28-11(3)21)17(29-12(4)22)18(30-13)25-7-5-6-14(23)24/h13,15-18H,5-8H2,1-4H3,(H,23,24)/t13-,15+,16+,17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFYYAPQJAVDIL-PLLDYVMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.